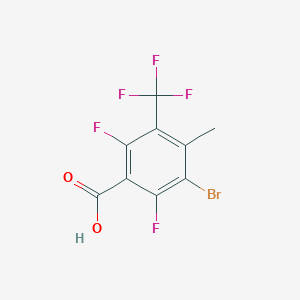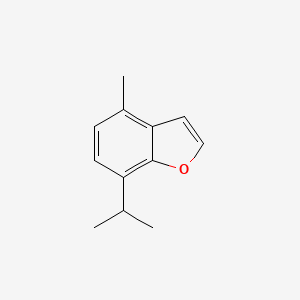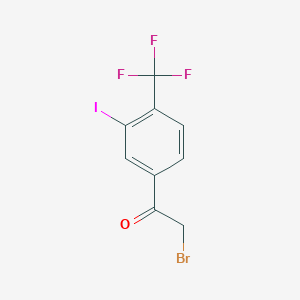
3-Iodo-4-(trifluoromethyl)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO It is characterized by the presence of iodine, bromine, and trifluoromethyl groups attached to a phenacyl moiety
Métodos De Preparación
The synthesis of 3-Iodo-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
3-Iodo-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenacyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Iodo-4-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biochemical probes and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .
Comparación Con Compuestos Similares
Similar compounds to 3-Iodo-4-(trifluoromethyl)phenacyl bromide include:
3-Iodo-5-(trifluoromethyl)phenacyl bromide: This compound has a similar structure but with the trifluoromethyl group in a different position. It may exhibit different reactivity and properties.
4-Fluoro-3-(trifluoromethyl)phenacyl bromide: The presence of a fluorine atom instead of iodine can significantly alter the compound’s chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H5BrF3IO |
|---|---|
Peso molecular |
392.94 g/mol |
Nombre IUPAC |
2-bromo-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-6(7(14)3-5)9(11,12)13/h1-3H,4H2 |
Clave InChI |
SLJLJPDGDKVPPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CBr)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


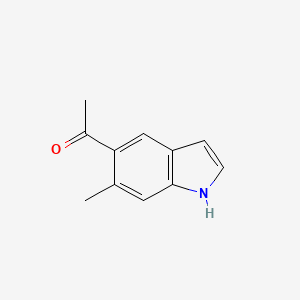
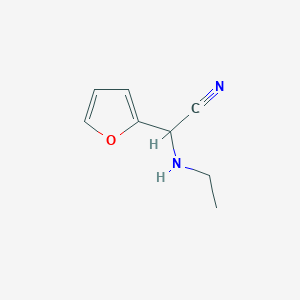
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
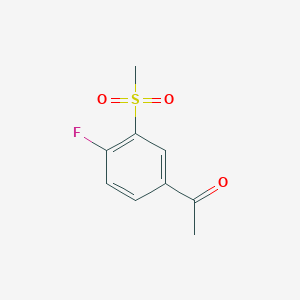
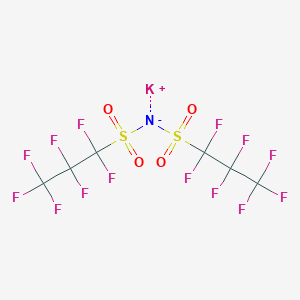
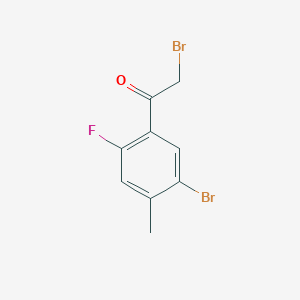
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
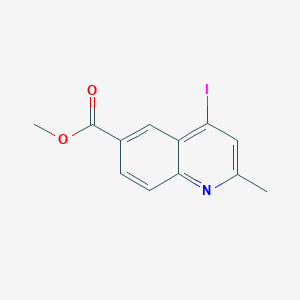
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
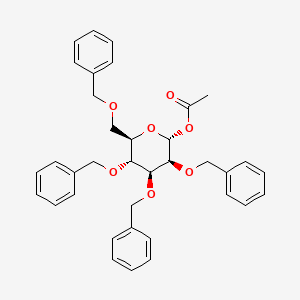
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
